molecular formula C16H18BrClN2O3 B2505994 ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate CAS No. 1448869-68-8

ethyl 2-bromo-5-((4-chlorophenyl)(hydroxy)methyl)-1-isopropyl-1H-imidazole-4-carboxylate

Cat. No. B2505994
M. Wt: 401.69
InChI Key: RWOUCFQSBNTZNR-UHFFFAOYSA-N
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Patent
US08815926B2

Procedure details

LDA (63 mL, 2M solution in THF, 126 mmol) was slowly (over 30 min) added to a solution of 2-bromo-1-isopropyl-1H-imidazole-4-carboxylic acid ethyl ester (intermediate A; 11.0 g, 42.1 mmol) in THF (200 mL) at −78° C. After 2 h at −78° C., a solution of 4-chlorobenzaldehyde (8.9 g, 63.2 mmol) in THF (10 mL) was slowly added and the reaction mixture was allowed to warm to −20° C. over 30 min. The reaction mixture was quenched at −20° C. with 6 ml of acetic acid, concentrated and taken up in EtOAc/water, extracted twice with EtOAc. The combined organic extracts were washed with water and brine, dried (Na2SO4) and concentrated. The crude material was purified by chromatography (hexane/EtOAc, 60:40) to afford an orange foam. This was treated with 100 ml of 10% Et2O/hexane overnight and the resulting solid was filtered and rinsed with hexane to give the title compound as a white solid. ESI-MS: 403.1 [M+H]+ (LC-MS 2); 1H-NMR (DMSO-d6, 400 MHz) δ ppm 0.90 (d, J=7.04 Hz, 3 H) 1.26 (t, J=7.04 Hz, 3 H) 1.45 (d, J=7.04 Hz, 3 H) 4.25 (qd, J=7.04, 3.13 Hz, 2 H) 4.69 (quin, J=7.04 Hz, 1 H) 6.73 (d, J=4.30 Hz, 1 H) 6.83 (d, J=4.30 Hz, 1 H) 7.27 (m, J=8.60 Hz, 2 H) 7.41 (m, J=8.60 Hz, 2 H); Rf=0.15 (hexane/EtOAc, 60:40)
Name
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Et2O hexane
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[CH2:9]([O:11][C:12]([C:14]1[N:15]=[C:16]([Br:22])[N:17]([CH:19]([CH3:21])[CH3:20])[CH:18]=1)=[O:13])[CH3:10].[Cl:23][C:24]1[CH:31]=[CH:30][C:27]([CH:28]=[O:29])=[CH:26][CH:25]=1.CCOCC.CCCCCC>C1COCC1>[CH2:9]([O:11][C:12]([C:14]1[N:15]=[C:16]([Br:22])[N:17]([CH:19]([CH3:21])[CH3:20])[C:18]=1[CH:28]([C:27]1[CH:30]=[CH:31][C:24]([Cl:23])=[CH:25][CH:26]=1)[OH:29])=[O:13])[CH3:10] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
63 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(N(C1)C(C)C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(N(C1)C(C)C)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
8.9 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Et2O hexane
Quantity
100 mL
Type
reactant
Smiles
CCOCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(over 30 min)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched at −20° C. with 6 ml of acetic acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography (hexane/EtOAc, 60:40)
CUSTOM
Type
CUSTOM
Details
to afford an orange foam
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
rinsed with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(N(C1C(O)C1=CC=C(C=C1)Cl)C(C)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.